REACTION_CXSMILES
|
C[C:2]1[N:3]=[CH:4][C:5]([C:8](O)=O)=[N:6][CH:7]=1.C([N:14]([CH:17](C)C)CC)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[CH2:37]([OH:44])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([NH:14][C:17](=[O:27])[O:44][CH2:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[N:3][CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask fitted with overhead stirrer, condenser
|
Type
|
DISTILLATION
|
Details
|
distilled at a batch temperature of 50° C.
|
Type
|
DISTILLATION
|
Details
|
distilling to a final volume of 2 vols
|
Type
|
ALIQUOT
|
Details
|
The batch was sampled
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture at 15±2° C
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was azeotropically dried to a volume of 10 vols
|
Type
|
ALIQUOT
|
Details
|
The contents of the second flask were sampled
|
Type
|
TEMPERATURE
|
Details
|
heated to 85-90° C
|
Type
|
ADDITION
|
Details
|
The contents of the first flask were added slowly to the contents of the second flask over approximately 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature at approximately 85° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour at 85° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to 5° C.
|
Type
|
STIRRING
|
Details
|
agitated at 5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The isolated solid was washed sequentially with water (2 vols)
|
Type
|
CUSTOM
|
Details
|
After drying in the vacuum oven at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |